molecular formula C11H7N5 B14177310 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-

Cat. No.: B14177310
M. Wt: 209.21 g/mol
InChI Key: UNOPKNXVZJRLHI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then further reacted with appropriate reagents to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- involves its interaction with the FGFR family. By binding to the receptor, it inhibits the receptor’s tyrosine kinase activity, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- can be compared with other similar compounds, such as:

  • 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
  • 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
  • 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyrrolo[2,3-b]pyridine and pyrazolyl moieties in 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)- contributes to its distinct FGFR inhibitory activity .

Properties

Molecular Formula

C11H7N5

Molecular Weight

209.21 g/mol

IUPAC Name

5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C11H7N5/c12-2-8-4-14-11-10(8)1-7(3-13-11)9-5-15-16-6-9/h1,3-6H,(H,13,14)(H,15,16)

InChI Key

UNOPKNXVZJRLHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C#N)C3=CNN=C3

Origin of Product

United States

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